Neurokinin A - 86933-74-6

Neurokinin A

Catalog Number: EVT-276850
CAS Number: 86933-74-6
Molecular Formula: C50H80N14O14S
Molecular Weight: 1133.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A mammalian neuropeptide of 10 amino acids that belongs to the tachykinin family. It is similar in structure and action to SUBSTANCE P and NEUROKININ B with the ability to excite neurons, dilate blood vessels, and contract smooth muscles, such as those in the BRONCHI.

[Lys5MeLeu9Nle10]NKA(4–10)

Relevance: This compound is a structurally modified analog of Neurokinin A, designed to possess increased stability and selectivity for the NK2 receptor [, ]. It is frequently used in research to investigate the specific roles of the NK2 receptor. By comparing its effects with those of Neurokinin A, researchers can gain a better understanding of the physiological processes mediated by the NK2 receptor subtype.

Neurokinin A (4-10)

Relevance: This fragment of Neurokinin A represents the minimal active sequence required for receptor binding and activation [, , ]. It demonstrates the importance of the C-terminal region for Neurokinin A's biological activity. Despite its shorter length, Neurokinin A (4-10) maintains its ability to induce smooth muscle contraction, albeit with potentially reduced potency compared to the full-length peptide.

[Nle10]Neurokinin A (4-10)

Relevance: This modified fragment of Neurokinin A further highlights the structure-activity relationships of the peptide. The substitution of norleucine at position 10 aims to improve the peptide's stability by reducing its susceptibility to enzymatic breakdown. This modification allows for prolonged duration of action and is commonly employed in developing therapeutic peptides with enhanced pharmacokinetic properties [].

[β-Ala8]-Neurokinin A (4-10)

Relevance: This analog showcases the significance of specific amino acid residues in Neurokinin A's interaction with its receptors, particularly the NK2 receptor []. The substitution of glycine with β-alanine at position 8 is likely to alter the peptide's conformation and flexibility, potentially impacting its binding affinity and signaling efficacy at the NK2 receptor. Researchers utilize such analogs to dissect the contributions of individual amino acids to the overall biological activity of Neurokinin A [].

[Met-OMe11]SP

Relevance: This Substance P analog is often employed in research to investigate the structure-activity relationships of the tachykinin peptides and their interactions with tachykinin receptors, including those targeted by Neurokinin A []. The methoxy modification at the C-terminus can influence the peptide's binding affinity, selectivity, and signaling properties. By comparing the effects of [Met-OMe11]SP with those of Substance P and Neurokinin A, researchers can gain insights into the specific structural features crucial for receptor activation and downstream signaling events [].

Source and Classification

Neurokinin A is synthesized in various tissues, including the brain, spinal cord, and peripheral nervous system. It is classified as a neuropeptide and specifically falls under the tachykinin family of peptides, which also includes other members like substance P and neurokinin B. These peptides are characterized by their common C-terminal sequence of phenylalanine (Phe) and their ability to bind to neurokinin receptors, particularly neurokinin-2 receptors .

Synthesis Analysis

The synthesis of Neurokinin A has been achieved through several methods, with solid-phase peptide synthesis being the most prevalent. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization.

Solid-Phase Synthesis

  1. General Procedure: The solid-phase synthesis typically employs a peptide synthesizer, such as the Beckman System 990C. The process involves:
    • Coupling protected amino acids sequentially to form the desired peptide chain.
    • Deprotecting functional groups after each coupling step.
    • Cleaving the final product from the resin using trifluoroacetic acid or similar reagents.
  2. Parameters: Key parameters include:
    • Reaction temperature (usually room temperature).
    • Coupling times (typically 1-2 hours).
    • Purification methods (high-performance liquid chromatography for purity assessment).
  3. Yields: High purity (>98%) can be achieved through careful control of reaction conditions and purification techniques .
Molecular Structure Analysis

Neurokinin A consists of a sequence of amino acids that contributes to its biological activity. The primary structure is represented as:

  • Amino Acid Sequence: Gly-Ser-Met-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2

Structural Features

  • Molecular Weight: Approximately 1,095 Da.
  • 3D Structure: Neurokinin A adopts a helical conformation in solution, which is crucial for its interaction with receptors.
  • Functional Groups: The presence of hydrophobic residues facilitates its interaction with lipid membranes and receptor binding sites .
Chemical Reactions Analysis

Neurokinin A undergoes several chemical reactions that are essential for its biological activity:

  1. Receptor Binding: Neurokinin A binds primarily to neurokinin-2 receptors with high affinity, triggering intracellular signaling pathways that lead to physiological responses such as smooth muscle contraction.
  2. Metabolism: It is metabolized by peptidases in the body, which cleave it into smaller fragments that may have distinct biological activities.
  3. Analog Synthesis: Various analogs of Neurokinin A have been synthesized to study structure-activity relationships and develop potential therapeutic agents .
Mechanism of Action

The mechanism of action of Neurokinin A involves its binding to specific neurokinin receptors located on target cells:

  1. Receptor Activation: Upon binding to neurokinin-2 receptors, it activates G-protein coupled receptor pathways.
  2. Signal Transduction: This activation leads to an increase in intracellular calcium levels and subsequent activation of downstream signaling cascades, including phospholipase C and protein kinase C pathways.
  3. Physiological Effects: The outcomes include smooth muscle contraction (e.g., bronchoconstriction), vasodilation, and modulation of pain pathways .
Physical and Chemical Properties Analysis

Neurokinin A exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in water due to its peptide nature.
  • Stability: Sensitive to enzymatic degradation; stability can be enhanced by modifying certain amino acid residues.
  • pH Sensitivity: Its stability can vary with pH changes, affecting its biological activity.

Relevant Data

  • Melting Point: Not typically defined due to its peptide nature.
  • pKa Values: Reflective of the ionization states of amino acid side chains within physiological pH ranges .
Applications

Neurokinin A has several important applications in scientific research and medicine:

  1. Pharmacological Research: Used as a model compound for studying tachykinins' role in pain modulation and inflammatory responses.
  2. Drug Development: Analogues are being developed as potential therapeutic agents for conditions such as asthma, chronic pain syndromes, and other inflammatory diseases.
  3. Biological Probes: Fluorescent derivatives have been synthesized for use in imaging studies to investigate receptor distribution and function in vivo .
Molecular Biology and Genetic Regulation of Neurokinin A

Genomic Organization of the TAC1 Gene and Alternative Splicing Mechanisms

The TAC1 gene (tachykinin precursor 1), located on human chromosome 7q21.3 (GRCh38 position: 7:97732086-97740472), spans approximately 8.4 kb and contains 7 exons [2] [7]. It encodes multiple tachykinin peptides through alternative pre-mRNA splicing, generating four distinct transcripts:

IsoformExon CompositionEncoded Peptides
α-PPTExons 1–3, 5, 7Substance P (SP) only
β-PPTExons 1–7SP, Neurokinin A (NKA), Neuropeptide K (NPK)
γ-PPTExons 1–5, 7SP, NKA, Neuropeptide γ (NPγ)
δ-PPTExons 1–3, 5, 7SP only (similar to α but with minor differences)

The β- and γ-isoforms are the primary precursors for NKA. Exon 4 encodes the extended N-terminus of NPK, while exon 6 contains the sequence for NPγ. Tissue-specific splicing determines peptide expression profiles: neuronal tissues predominantly express β-PPT and γ-PPT, enabling NKA production, while non-neuronal tissues (e.g., spleen, thyroid) favor α-PPT [2] [7]. Splicing factors like SR proteins and hnRNPs regulate this process, though mechanistic details remain incompletely characterized.

Table 1: TAC1 Gene Isoforms and Neuropeptide Products

Post-Translational Processing of Preprotachykinin A to NKA and Isoforms

Preprotachykinin A (PPT-A), the polypeptide product of TAC1, undergoes sequential proteolytic cleavage and modifications to generate bioactive NKA:

  • Endoproteolytic Cleavage: Prohormone convertases (PC1/3 and PC2) cleave PPT-A at dibasic residues (Lys-Arg or Arg-Arg). For β-PPT, cleavage releases SP (Exon 3), NPK (Exons 4–6), and NKA (embedded within Exon 6) [3] [6].
  • Neuropeptide K and γ Formation: NPK (36 amino acids) and NPγ (21 amino acids) are N-terminally extended forms of NKA. NPK arises from exon 4–6 processing in β-PPT, while NPγ derives from γ-PPT via exon 5–7 cleavage [6] [7].
  • C-Terminal Amidation: All bioactive tachykinins, including NKA, require C-terminal α-amidation for receptor binding. Peptidylglycine α-amidating monooxygenase (PAM) catalyzes this step after carboxypeptidase E removes C-terminal basic residues [9].
  • Tissue-Specific Processing: In endocrine cells (e.g., pancreatic RINm5F line), differential processing yields elevated NPγ, whereas neuronal tissues favor mature NKA [8].

This processing cascade ensures functional diversity: NPK and NPγ exhibit extended half-lives and distinct receptor affinities compared to NKA, enabling nuanced modulation of NK2R signaling [6].

Evolutionary Conservation of Tachykinin Precursors Across Vertebrates

Tachykinins exhibit deep evolutionary conservation, with homologous genes and peptides identified from invertebrates to mammals:

  • Vertebrate Conservation: TAC1 orthologs in mammals, birds, and fish encode SP and NKA with identical C-terminal motifs (Phe-X-Gly-Leu-Met-NH₂). Zebrafish tac1 retains all four splice variants, while avian isoforms lack NPγ [3].
  • Invertebrate Homologs: Insects express tachykinin-related peptides (TRPs) with the C-terminal motif Phe-X-Gly-X-Arg-NH₂ (e.g., Drosophila Drm-TK-1–6). Despite sequence divergence, TRPs activate cognate receptors (e.g., DTKR in Drosophila) via conserved Gαq-coupled pathways, mirroring vertebrate NK2R signaling [4] [9].
  • Receptor Coevolution: Vertebrate NK2R and invertebrate TRP receptors (e.g., Stomoxys calcitrans STKR) share 30–40% amino acid identity and functional homology. Both receptors exhibit ligand specificity dictated by the Gly/Ala residue at position 8 of TRPs/NKA; Ala⁸ in Stc-TK enhances cAMP signaling in STKR, paralleling NKA-NK2R interactions [4].

Table 2: Evolutionary Conservation of Tachykinin Motifs

OrganismPeptideC-Terminal MotifReceptor Specificity
HumanNeurokinin AF-V-G-L-M-NH₂NK2R
MouseNeurokinin AF-V-G-L-M-NH₂NK2R
DrosophilaDrm-TK-1F-S-G-Z-R-NH₂DTKR
StomoxysStc-TKF-A-A-F-R-NH₂STKR

(Z = variable residue; Bold = conserved residues)

Transcriptional Regulation of TAC1 in Neuronal and Non-Neuronal Tissues

TAC1 expression is governed by context-specific transcriptional networks:

  • Neuronal Regulation: In dorsal root ganglia and spinal cord, nerve injury or inflammation induces TAC1 via AP-1 (c-Fos/c-Jun) and CREB binding to the promoter/enhancer regions. Glial-derived cytokines (IL-1β, TNF-α) activate NF-κB, amplifying SP and NKA production in pain pathways [8].
  • Non-Neuronal Regulation: In pancreatic β-cells (RINm5F line) and thyroid epithelium, TAC1 is constitutively expressed but upregulated by:
  • Hormonal Signals: Glucocorticoids enhance TAC1 transcription through glucocorticoid response elements (GREs) [8].
  • Inflammatory Mediators: TGF-β and IL-6 stimulate TAC1 via SMAD and STAT3 transcription factors, linking NKA to mucosal inflammation and fibrosis [6] [8].
  • Epigenetic Modulation: Histone acetylation at the TAC1 promoter increases accessibility in cancer cells, correlating with elevated NKA in tumor microenvironments [7].

This transcriptional plasticity allows tissue-adapted NKA involvement—from neurogenic inflammation in neurons to embryogenesis in pancreatic cells [8].

Comprehensive Compound List

Properties

CAS Number

86933-74-6

Product Name

Neurokinin A

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C50H80N14O14S

Molecular Weight

1133.3 g/mol

InChI

InChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+/m1/s1

InChI Key

HEAUFJZALFKPBA-JPQUDPSNSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N

Solubility

Soluble in DMSO

Synonyms

Neurokinin A
Neurokinin alpha
Neuromedin L
Substance K

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O

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